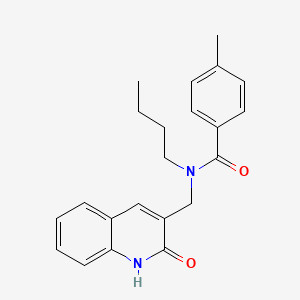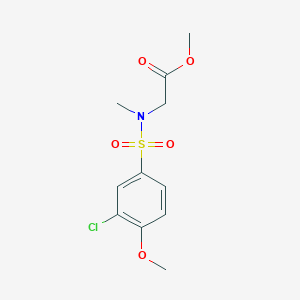
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-chloro-4-methoxy-N-methylaniline)sulfonamido)acetate” is a complex organic compound. It contains a methoxy group (-OCH3), a methyl group (-CH3), a chloro group (-Cl), a sulfonamide group (-SO2NH2), and an acetate group (-COOCH3). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other compounds present. The functional groups in the compound would likely play a significant role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学的研究の応用
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antibacterial and antifungal agent. It has been found to exhibit potent activity against a wide range of bacterial and fungal strains, including multidrug-resistant strains. In addition, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to exhibit potent activity against various weed species and can be used to control weed growth in crops. In addition, this compound has been investigated for its potential use as a growth regulator in plants.
作用機序
The mechanism of action of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate is not fully understood. However, it is believed to inhibit the synthesis of folic acid, which is essential for the growth and survival of bacteria and fungi. This compound is also believed to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antibacterial and antifungal activity. It can inhibit the growth and survival of various bacterial and fungal strains, including multidrug-resistant strains. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been investigated for its potential use as a herbicide and growth regulator in plants.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate in lab experiments is its potent antibacterial and antifungal activity. This compound can be used to study the mechanisms of bacterial and fungal growth and survival. In addition, this compound can be used to study the mechanisms of apoptosis in cancer cells.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations and can cause cell death. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanisms of action of this compound in more detail. This can lead to the development of new drugs that target specific pathways in bacterial and fungal cells or cancer cells. In addition, this compound can be further studied for its potential use in agriculture as a herbicide and growth regulator in plants.
合成法
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid, followed by the addition of methyl acetate and sodium bicarbonate. The resulting product is then purified through recrystallization using a suitable solvent. This synthesis method has been optimized to yield high purity and yield of this compound.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)8-4-5-10(17-2)9(12)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGWOCYMHFANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


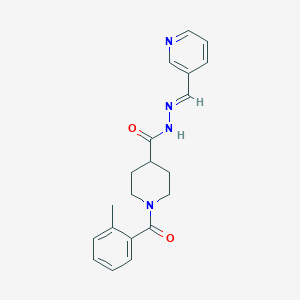


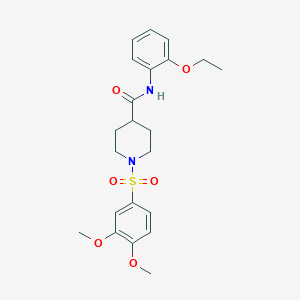



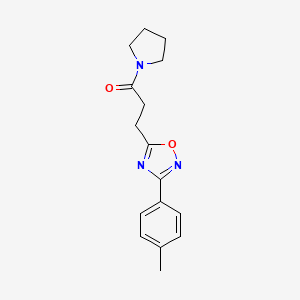
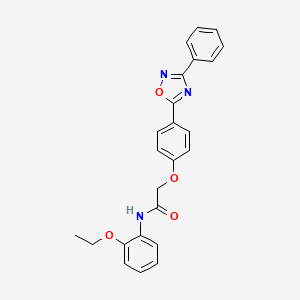


![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
